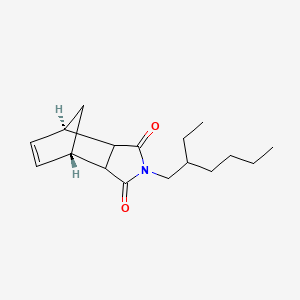

Mgk 264

描述

属性

CAS 编号 |

113-48-4 |

|---|---|

分子式 |

C17H25NO2 |

分子量 |

275.4 g/mol |

IUPAC 名称 |

(1R,2S,6R,7S)-4-(2-ethylhexyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |

InChI |

InChI=1S/C17H25NO2/c1-3-5-6-11(4-2)10-18-16(19)14-12-7-8-13(9-12)15(14)17(18)20/h7-8,11-15H,3-6,9-10H2,1-2H3/t11?,12-,13+,14-,15+ |

InChI 键 |

WLLGXSLBOPFWQV-LFAHVKQVSA-N |

杂质 |

Technical grade 98% pure; main impurity /is/ 2-ethylhexanol |

手性 SMILES |

CCCCC(CC)CN1C(=O)[C@@H]2[C@@H]3C[C@H]([C@@H]2C1=O)C=C3 |

规范 SMILES |

CCCCC(CC)CN1C(=O)C2C3CC(C2C1=O)C=C3 |

外观 |

Solid powder |

沸点 |

157 °C |

颜色/形态 |

Dark, oily liquid Very light, yellow colored liquid |

密度 |

1.04 g/cu cm |

闪点 |

177 °C (351 °F) - closed cup |

熔点 |

<-20 °C |

其他CAS编号 |

113-48-4 |

物理描述 |

Light yellow liquid; [HSDB] |

Pictograms |

Acute Toxic |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

Stable under recommended storage conditions. Stable in range pH 6-8; to light and heat. |

溶解度 |

Practically insoluble in water Miscible with most organic solvents including petroleum oils and fluorinated hydrocarbons, also DDT and HCH Miscible in: acetone, methanol, isopropanol, petroleum ether, Concoco LPA (petroleum distillate), ethyl acetate, toluene, chloroform, acetonitrile, Cyclo Solv 53 (aromatic petroleum distillate) and Isopar M (petroleum distillate) |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

ethylhexylbicycloheptene dicarboximide MGK 264 MGK-264 N-(2-ethylhexyl)-5-norbornene-2,3-dicarboxamide N-octylbicycloheptene dicarboximide |

蒸汽压力 |

0.000018 [mmHg] 1.80X10-5 mm Hg at 25 °C |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synergistic Mechanism of MGK 264

For Researchers, Scientists, and Drug Development Professionals

MGK 264, chemically known as N-Octyl bicycloheptene dicarboximide, is a widely used insecticide synergist.[1][2] While it possesses little to no intrinsic insecticidal activity, its primary function is to enhance the efficacy of other active ingredients, particularly pyrethrins (B594832) and synthetic pyrethroids.[1][2][3] This guide provides a detailed examination of its core mechanism of action, supported by quantitative data and experimental methodologies.

Core Mechanism of Action: Inhibition of Metabolic Enzymes

The primary mechanism by which this compound exerts its synergistic effect is through the inhibition of the insect's detoxification enzyme systems.[1][2] Insects have evolved metabolic pathways to break down and neutralize xenobiotics, including insecticides. A critical family of enzymes involved in this process is the cytochrome P450 monooxygenases (CYP450s), often referred to as mixed-function oxidases (MFOs).[1][4][5]

These enzymes typically detoxify insecticides through oxidative reactions, rendering them more water-soluble and easier to excrete. This metabolic breakdown reduces the amount of active insecticide that reaches its target site in the nervous system, diminishing its toxic effect.

This compound functions by interfering with this protective mechanism.[6] It acts as an inhibitor of these microsomal enzymes, specifically the P450s.[1][5][7] By binding to these enzymes, this compound prevents them from metabolizing the primary insecticide.[3][7] This inhibition allows the insecticide to persist in its active form for a longer duration within the insect's body, leading to a higher concentration at the target site and significantly increased mortality.[1][2] This disruption of metabolic detoxification is the cornerstone of its synergistic action.[6]

The process can be visualized as follows:

Quantitative Analysis of Synergism

The effectiveness of a synergist is quantified by the Synergistic Ratio (SR), which is calculated by dividing the LD50 (lethal dose for 50% of the population) of the insecticide alone by the LD50 of the insecticide in the presence of the synergist.[8]

SR = LD50 of Insecticide Alone / LD50 of Insecticide + Synergist [8]

A higher SR value indicates a greater synergistic effect. While specific, recent quantitative data for this compound is often proprietary, historical and related data illustrate its impact. For example, the combination of pyrethrins with synergists like this compound and the similar compound piperonyl butoxide (PBO) can increase pyrethrum activity by approximately 10-fold against pests like houseflies.[5]

| Insecticide Class | Co-formulant(s) | Typical Ratio (Active:Synergist) | Target Pest Example | Observed Effect |

| Natural Pyrethrins | This compound, Piperonyl Butoxide | 1 : 3.3 (with PBO also present)[9] | Houseflies, Mosquitoes[9] | Significant increase in knockdown and mortality; overcomes metabolic resistance.[5] |

| Synthetic Pyrethroids | This compound | Varies by formulation | Various household & structural pests[10] | Enhanced efficacy, allowing for lower application rates of the primary insecticide.[1][11] |

Table 1: Summary of this compound Synergistic Formulations and Effects. Ratios and effects are illustrative and can vary significantly based on the specific product, target pest, and environmental conditions.

Experimental Protocols

Evaluating the synergistic action of this compound involves both in vivo bioassays to determine the synergistic ratio and in vitro enzyme assays to confirm the mechanism of inhibition.

This protocol is adapted from standard methodologies for assessing insecticide resistance and synergism.[4]

-

Strain Selection: Use both a susceptible and a potentially resistant strain of the target insect (e.g., Musca domestica or Aedes aegypti).

-

Dose Preparation:

-

Prepare a serial dilution of the insecticide (e.g., a pyrethroid) in a suitable solvent (e.g., acetone).

-

Prepare a second identical serial dilution of the insecticide, but to each concentration, add this compound at a predetermined, maximum sublethal concentration.[4] This concentration is the highest dose that causes no mortality on its own and is determined in preliminary assays.

-

-

Topical Application:

-

Apply a precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual, immobilized adult insects.

-

A control group should be treated with the solvent only, and another group with the synergist only.

-

-

Incubation & Mortality Assessment:

-

Data Analysis:

-

Correct for control mortality using Abbott's formula if it is between 5-20%.

-

Perform probit analysis on the dose-response data to calculate the LD50 for the insecticide alone and for the insecticide + this compound combination.

-

Calculate the Synergistic Ratio (SR) using the formula mentioned previously.

-

This protocol confirms the direct inhibitory effect of this compound on metabolic enzymes.

-

Microsome Preparation:

-

Homogenize insect abdomens (a primary site of P450 activity) in a chilled buffer solution.

-

Perform differential centrifugation to isolate the microsomal fraction, which is rich in P450 enzymes. Resuspend the microsomal pellet in a buffer and determine the protein concentration (e.g., via Bradford assay).

-

-

Enzyme Assay:

-

In a microplate, combine the microsomal preparation, a buffer system, a specific P450 substrate (e.g., a fluorescent probe like 7-ethoxy-4-trifluoromethylcoumarin, EFC), and varying concentrations of this compound.

-

Pre-incubate the mixture to allow the inhibitor to bind to the enzymes.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding a cofactor, typically NADPH.

-

Measure the rate of product formation (e.g., the fluorescent product 7-hydroxy-4-trifluoromethylcoumarin, HFC) over time using a plate reader.

-

-

Data Analysis:

-

Plot the enzyme activity against the concentration of this compound.

-

Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the P450 enzyme activity. This provides a quantitative measure of its inhibitory potency.

-

Conclusion

The mechanism of action for this compound as a synergist is well-established: it functions as an inhibitor of cytochrome P450 enzymes within the insect.[1][5][7] By blocking this key metabolic detoxification pathway, it prevents the breakdown of co-formulated insecticides, thereby increasing their internal concentration, prolonging their bioavailability, and enhancing their overall toxicity to the target pest. This synergistic action is a critical tool in pest management, helping to increase product efficacy, lower required insecticide doses, and manage the development of metabolic resistance in pest populations.[1][11]

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. MGK-264 General Fact Sheet [npic.orst.edu]

- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 4. researchgate.net [researchgate.net]

- 5. SCI: Insecticide boost [soci.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. scribd.com [scribd.com]

- 9. 099. This compound (FAO/PL:1967/M/11/1) [inchem.org]

- 10. Re-evaluation Decision RVD2019-10, N-Octyl bicycloheptene dicarboximide (MGK-264) and Its Associated End-use Products - Canada.ca [canada.ca]

- 11. downloads.regulations.gov [downloads.regulations.gov]

The Role of MGK 264 in Overcoming Insect Metabolic Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic resistance in insects, primarily mediated by the overexpression or enhanced activity of detoxification enzymes such as cytochrome P450 monooxygenases (P450s), esterases (ESTs), and glutathione (B108866) S-transferases (GSTs), poses a significant threat to the efficacy of chemical insecticides. MGK 264 (N-Octyl bicycloheptene dicarboximide) is a well-established insecticide synergist that enhances the potency of various insecticides, particularly pyrethroids, by inhibiting these key detoxification enzymes. This technical guide provides an in-depth analysis of the role of this compound in combating metabolic resistance, presenting quantitative data on its synergistic effects, detailed experimental protocols for its evaluation, and visual representations of the underlying biochemical pathways.

Introduction to this compound and Metabolic Resistance

This compound is not an insecticide itself but acts as a synergist, meaning it increases the lethality of other active ingredients.[1][2] Its primary mode of action is the inhibition of mixed-function oxidases (MFOs), a broad class of enzymes that includes the cytochrome P450 superfamily.[2] These enzymes are crucial for the insect's ability to metabolize and detoxify a wide range of xenobiotics, including insecticides.[2]

Metabolic resistance arises when insect populations evolve enhanced detoxification capabilities, allowing them to survive exposure to insecticide doses that would be lethal to susceptible individuals. This is often achieved through the increased production of P450s, ESTs, and GSTs, which can rapidly break down or sequester the insecticide molecule before it reaches its target site in the nervous system. This compound counteracts this by blocking the active sites of these enzymes, thereby restoring the susceptibility of resistant insect populations to the insecticide.[3]

Quantitative Analysis of this compound's Synergistic Efficacy

The synergistic effect of this compound is typically quantified by comparing the lethal dose (LD50) of an insecticide with and without the addition of the synergist. A significant decrease in the LD50 value in the presence of this compound indicates a strong synergistic effect and suggests the involvement of metabolic resistance in the insect strain.

Table 1: Synergistic Effect of Enzyme Inhibitors on Insecticide Toxicity in Resistant Musca domestica [4]

| Insecticide | Treatment | LD50 (ng/fly) | 95% Confidence Interval | Synergism Ratio (SR) |

| Bifenthrin | Bifenthrin alone | 127.62 | 98.34 - 187.56 | - |

| Bifenthrin + PBO | 21.94 | 16.54 - 28.10 | 5.82 | |

| Bifenthrin + DEF | 64.35 | 49.87 - 81.98 | 1.98 | |

| Cypermethrin (B145020) | Cypermethrin alone | 317.45 | 243.78 - 456.32 | - |

| Cypermethrin + PBO | 43.86 | 34.54 - 55.67 | 7.24 | |

| Cypermethrin + DEF | 162.50 | 128.76 - 208.98 | 1.95 | |

| Deltamethrin | Deltamethrin alone | 209.12 | 167.43 - 278.98 | - |

| Deltamethrin + PBO | 38.76 | 30.98 - 48.12 | 5.39 | |

| Deltamethrin + DEF | 100.09 | 79.87 - 125.43 | 2.09 |

*PBO (Piperonyl butoxide) is a P450 inhibitor. DEF (S,S,S-tributyl phosphorotrithioate) is an esterase inhibitor.

Table 2: Synergistic Effect of this compound on Cyhexatin Toxicity in Susceptible and Field Strains of Spodoptera littoralis [5]

| Strain | Treatment | LD50 (µ g/larva ) |

| Susceptible | Cyhexatin alone | 40 |

| Cyhexatin + this compound | 0.98 | |

| Field (Resistant) | Cyhexatin alone | 1.1 |

| Cyhexatin + this compound | 0.15 |

Experimental Protocols

Topical Application Bioassay for Determining Synergism

This protocol is adapted from established methods for determining the toxicity of insecticides to insects and evaluating the effect of synergists.[6]

Objective: To determine the LD50 of an insecticide with and without this compound in a target insect species.

Materials:

-

Test insects (e.g., adult female Musca domestica, 3-5 days old)

-

Technical grade insecticide (e.g., deltamethrin)

-

This compound

-

Acetone (B3395972) (analytical grade)

-

Micropipette or repeating dispenser capable of delivering 0.2-1.0 µL volumes

-

Glass vials or petri dishes for holding treated insects

-

CO2 for anesthetizing insects

-

Featherweight forceps

-

Ice packs or a cold plate

-

Incubator set to 25±2°C and 60±5% relative humidity

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the insecticide in acetone. From this, prepare a series of 5-7 serial dilutions to cover a range of expected mortalities (e.g., 10% to 90%).

-

Prepare a solution of this compound in acetone at a predetermined sublethal concentration. The concentration should be high enough to inhibit enzymes but not cause significant mortality on its own. A pre-test to determine the sublethal dose of this compound is required.

-

Prepare solutions containing the same serial dilutions of the insecticide as in step 1, but also including the sublethal concentration of this compound.

-

A control solution of acetone only and a control solution of this compound in acetone should also be prepared.

-

-

Insect Handling and Application:

-

Anesthetize a batch of insects using CO2.

-

Place the anesthetized insects on a chilled surface (e.g., a petri dish on ice) to maintain anesthesia.

-

Using a micropipette, apply a small, precise volume (e.g., 0.5 µL) of the test solution to the dorsal thorax of each insect.

-

Treat at least 3 replicates of 20-25 insects for each concentration and control group.

-

-

Observation and Data Collection:

-

Place the treated insects in clean holding containers with access to food (e.g., a sugar-water solution on a cotton pad).

-

Maintain the insects in an incubator under controlled conditions.

-

Assess mortality at 24 and 48 hours post-treatment. An insect is considered dead if it is unable to make coordinated movement when prodded.

-

-

Data Analysis:

-

Correct for control mortality using Abbott's formula if it is between 5% and 20%.

-

Perform probit analysis on the dose-mortality data to calculate the LD50 values and their 95% confidence intervals for the insecticide alone and in combination with this compound.

-

Calculate the Synergism Ratio (SR) as follows: SR = LD50 of insecticide alone / LD50 of insecticide + this compound

-

Enzyme Activity Assays

The following are generalized protocols for measuring the activity of key detoxification enzymes. Specific substrates and reaction conditions may need to be optimized for the target insect species and enzyme.

Objective: To measure the activity of cytochrome P450 monooxygenases.

Materials:

-

Insect tissue homogenate (e.g., microsomes from abdomens)

-

p-nitroanisole (substrate)

-

NADPH

-

Potassium phosphate (B84403) buffer (pH 7.2)

-

Spectrophotometer or microplate reader

Procedure:

-

Enzyme Preparation: Prepare a microsomal fraction from the insect tissue of interest (typically fat body or midgut) through differential centrifugation.

-

Reaction Mixture: In a microplate well or cuvette, combine the microsomal preparation, potassium phosphate buffer, and p-nitroanisole.

-

Initiate Reaction: Start the reaction by adding NADPH.

-

Measurement: Monitor the formation of the product, p-nitrophenol, by measuring the increase in absorbance at 405 nm over a set period.

-

Inhibition Assay: To determine the inhibitory effect of this compound, pre-incubate the microsomal preparation with various concentrations of this compound before adding the substrate and NADPH. Compare the enzyme activity to a control without the inhibitor.

Objective: To measure the activity of non-specific esterases.

Materials:

-

Insect tissue homogenate

-

α-naphthyl acetate (B1210297) (substrate)

-

Fast Blue B salt (chromogenic agent)

-

Sodium phosphate buffer (pH 7.0)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare a crude homogenate or a subcellular fraction of the insect tissue in sodium phosphate buffer.

-

Reaction Mixture: In a microplate well, combine the enzyme preparation and the α-naphthyl acetate substrate solution.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 15-30 minutes).

-

Color Development: Stop the reaction and initiate color development by adding a solution of Fast Blue B salt.

-

Measurement: Measure the absorbance of the resulting color complex at a wavelength of 595 nm.

-

Inhibition Assay: To assess the inhibitory effect of this compound, pre-incubate the enzyme preparation with different concentrations of this compound before adding the substrate.

Objective: To measure the activity of glutathione S-transferases.

Materials:

-

Insect tissue homogenate (cytosolic fraction)

-

1-chloro-2,4-dinitrobenzene (CDNB) (substrate)

-

Reduced glutathione (GSH)

-

Potassium phosphate buffer (pH 6.5)

-

Spectrophotometer or microplate reader

Procedure:

-

Enzyme Preparation: Prepare a cytosolic fraction of the insect tissue by centrifugation.

-

Reaction Mixture: In a microplate well or cuvette, combine the cytosolic fraction, potassium phosphate buffer, and GSH.

-

Initiate Reaction: Start the reaction by adding CDNB.

-

Measurement: Monitor the formation of the GSH-CDNB conjugate by measuring the increase in absorbance at 340 nm over time.

-

Inhibition Assay: To determine the inhibitory effect of this compound, pre-incubate the cytosolic fraction with various concentrations of this compound before initiating the reaction.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways involved in insecticide resistance and the workflow for evaluating the synergistic effect of this compound.

Caption: Metabolic pathways of insecticide detoxification and the inhibitory action of this compound.

Caption: Experimental workflow for a topical application bioassay to evaluate synergism.

Conclusion

This compound plays a crucial role in overcoming metabolic resistance in insect populations by inhibiting key detoxification enzymes. Its synergistic action restores the efficacy of insecticides, particularly pyrethroids, making it a valuable tool in insecticide resistance management programs. The quantitative data, though limited in the public domain for specific insecticide-insect combinations, strongly supports the principle of its action. The provided experimental protocols offer a framework for researchers to evaluate the synergistic potential of this compound against specific resistant insect strains. Further research to generate more comprehensive quantitative data on the synergistic effects of this compound with a wider range of modern insecticides against economically and medically important resistant pests is warranted.

References

- 1. ias.ac.in [ias.ac.in]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. MGK-264 General Fact Sheet [npic.orst.edu]

- 4. Insecticide Mixtures Could Enhance the Toxicity of Insecticides in a Resistant Dairy Population of Musca domestica L | PLOS One [journals.plos.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]

Synergistic effect of MGK 264 with pyrethroid insecticides

An In-depth Technical Guide to the Synergistic Effect of MGK 264 with Pyrethroid Insecticides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The widespread use of pyrethroid insecticides in public health and agriculture has been met with the growing challenge of insect resistance. A primary mechanism of this resistance is enhanced metabolic detoxification by the insect's own enzyme systems, particularly cytochrome P450 monooxygenases (P450s). Synergists are compounds that, while often having little to no intrinsic pesticidal activity, can enhance the efficacy of an active ingredient by inhibiting these detoxification pathways. This compound (N-Octyl bicycloheptene dicarboximide) is a prominent synergist that significantly potentiates the activity of pyrethroid insecticides. This guide provides a detailed technical overview of the synergistic action of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for evaluation, and visual representations of the key pathways and workflows.

Introduction to Pyrethroid Insecticides and the Challenge of Resistance

Pyrethroids are synthetic insecticides modeled after the natural pyrethrins (B594832) found in chrysanthemum flowers.[1] They are valued for their high insecticidal activity and relatively low mammalian toxicity.[1] Pyrethroids function as neurotoxicants, targeting the voltage-gated sodium channels in insect nerve cells, leading to paralysis and death.[1] However, the evolution of resistance in target pest populations threatens their continued effectiveness.

One of the most significant resistance mechanisms is metabolic resistance, where insects overproduce detoxification enzymes.[2][3] Three main enzyme families are implicated: cytochrome P450 monooxygenases (P450s), carboxylesterases (CCEs), and glutathione (B108866) S-transferases (GSTs).[4] These enzymes metabolize pyrethroids into less toxic, more easily excreted compounds, reducing the amount of active ingredient that reaches the target site.

This compound: Mechanism of Synergistic Action

This compound, also known as N-Octyl bicycloheptene dicarboximide, is an insecticide synergist that functions by inhibiting the detoxification enzymes within insects, specifically the mixed-function oxidases, which include the cytochrome P450 enzyme system.[5][6] By itself, this compound has little to no insecticidal properties.[5][6] Its primary role is to be co-formulated with insecticides like pyrethroids to counteract metabolic resistance.[5][7]

The mechanism involves this compound binding to the active site of P450 enzymes, preventing them from metabolizing the pyrethroid insecticide.[8][9] This inhibition allows the pyrethroid to persist for a longer duration at the target site in the insect's nervous system, thereby increasing its potency and effectiveness, even in resistant populations.[8][9] This synergistic effect allows for lower application rates of the insecticide, which can reduce environmental impact and slow the development of further resistance.[6]

Visualizing the Mechanism of Action

The following diagram illustrates the metabolic detoxification of pyrethroids by cytochrome P450 enzymes and the inhibitory role of this compound.

References

- 1. Pyrethroid resistance in Aedes aegypti: genetic mechanisms worldwide, and recommendations for effective vector control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insecticide Mixtures Could Enhance the Toxicity of Insecticides in a Resistant Dairy Population of Musca domestica L | PLOS One [journals.plos.org]

- 3. Insecticide Mixtures Could Enhance the Toxicity of Insecticides in a Resistant Dairy Population of Musca domestica L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Autosomal Interactions and Mechanisms of Pyrethroid Resistance in House Flies, Musca domestica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MGK-264 General Fact Sheet [npic.orst.edu]

- 6. chemicalwarehouse.com [chemicalwarehouse.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. aryavartsvs.org.in [aryavartsvs.org.in]

- 9. sciencepub.net [sciencepub.net]

The Pharmacokinetic Profile of MGK 264 in Insects: A Technical Guide to Absorption, Distribution, Metabolism, and Excretion

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MGK 264 (N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide) is a widely used insecticide synergist that enhances the efficacy of active ingredients, particularly pyrethrins (B594832) and pyrethroids.[1] Its primary mode of action is the inhibition of detoxification enzymes in insects, specifically cytochrome P450 monooxygenases (P450s).[2][3][4] This inhibition slows the metabolic breakdown of the insecticide, leading to increased target site concentration and duration of action. Despite its extensive use, detailed public data on the absorption, distribution, metabolism, and excretion (ADME) of this compound specifically in insects is scarce. This guide synthesizes the known mode of action, presents mammalian ADME data as a potential model, and provides a comprehensive overview of the experimental protocols that can be employed to study the ADME of this compound in insects.

Mode of Action: Synergism through Enzyme Inhibition

This compound itself is not insecticidal but functions to increase the potency of other insecticides.[1] The primary mechanism for this synergy is the inhibition of the mixed-function oxidase (MFO) system, of which cytochrome P450s are a major component.[2][4] These enzymes are crucial for the detoxification of xenobiotics, including insecticides.[5][6][7] By binding to and inhibiting these enzymes, this compound prevents or slows down the metabolic degradation of the co-formulated insecticide. This leads to a higher concentration of the active insecticide reaching its target site in the insect's nervous system, thereby enhancing its toxic effect.

dot

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

While insect-specific ADME data for this compound is not publicly available, studies in mammalian models (primarily rats) provide insights into its potential pharmacokinetic profile. It is important to note that direct extrapolation to insects is not possible due to significant physiological differences, but the mammalian data can inform hypotheses for insect-based research.

Absorption

In insects, absorption of insecticides and synergists can occur through three main routes:

-

Cuticular (Dermal) Absorption: This is the primary route for contact insecticides. The compound penetrates the insect's exoskeleton.

-

Oral Absorption: Occurs when the insect ingests the compound, typically through feeding on treated surfaces or bait.

-

Respiratory Absorption: Relevant for fumigants and aerosols, where the compound enters through the spiracles and tracheal system.

Mammalian Data (Rats): Dermal absorption in rats is relatively slow.[8] Oral absorption is more rapid, with peak blood concentrations observed within hours of administration.

Distribution

Once absorbed into the hemolymph, this compound would be distributed throughout the insect's body. Key tissues for distribution would likely include:

-

Fat Body: The primary site of metabolism and detoxification in insects, analogous to the vertebrate liver.

-

Nervous System: While not the primary target of this compound, its presence here could influence the pharmacokinetics of the active insecticide.

-

Malpighian Tubules: The main excretory organs in insects.

Mammalian Data (Rats): Following oral administration, the highest concentrations of radiolabeled this compound were found in the intestines, carcass, and liver. Tissue retention was minimal after seven days, indicating efficient clearance.

Metabolism

The metabolism of this compound in insects is expected to be a key determinant of its synergistic activity. As an inhibitor of P450 enzymes, its own metabolism may be relatively slow, allowing it to exert its inhibitory effect.

Mammalian Data (Rats): Metabolism in rats occurs primarily in the liver. Two major metabolic pathways have been identified:

-

Oxidation of the norbornene double bond to form an epoxide.

-

Oxidation of the N-octyl side chain through beta-oxidation or omega-1 oxidation to form a carboxylic acid.[9]

dot

Excretion

In insects, the primary route of excretion for metabolites is via the Malpighian tubules, which empty into the hindgut.[10] More polar metabolites are more readily excreted.

Mammalian Data (Rats): Excretion in rats is rapid, with the majority of the administered dose recovered in the urine and feces within 24-48 hours.

Data Presentation (Illustrative Examples)

The following tables are provided as examples to illustrate how quantitative ADME data for this compound in insects would be presented. Note: The data in these tables is hypothetical and for illustrative purposes only.

Table 1: Pharmacokinetic Parameters of this compound in the Hemolymph of Musca domestica following Topical Application

| Parameter | Unit | Value (Mean ± SD) |

| Cmax (Maximum Concentration) | ng/mL | [e.g., 150.5 ± 25.2] |

| Tmax (Time to Cmax) | hours | [e.g., 4.0 ± 0.5] |

| AUC (Area Under the Curve) | ng*h/mL | [e.g., 980.7 ± 110.3] |

| Half-life (t½) | hours | [e.g., 8.2 ± 1.1] |

Table 2: Tissue Distribution of [¹⁴C]-MGK 264 in Blattella germanica 6 Hours After Oral Administration

| Tissue | % of Administered Dose | Concentration (ng equivalents/g tissue) |

| Fat Body | [e.g., 25.8 ± 4.1] | [e.g., 350.2 ± 45.8] |

| Gut | [e.g., 40.1 ± 6.5] | [e.g., 512.9 ± 78.3] |

| Nervous Tissue | [e.g., 2.5 ± 0.8] | [e.g., 30.1 ± 9.2] |

| Hemolymph | [e.g., 10.3 ± 2.2] | [e.g., 125.6 ± 20.4] |

| Cuticle | [e.g., 5.7 ± 1.5] | [e.g., 65.4 ± 15.1] |

Table 3: Excretion of [¹⁴C]-MGK 264 and its Metabolites from Aedes aegypti following Topical Application

| Time Point (hours) | Cumulative % of Administered Dose in Excreta |

| 0-12 | [e.g., 15.2 ± 3.1] |

| 12-24 | [e.g., 35.8 ± 5.4] |

| 24-48 | [e.g., 60.5 ± 7.9] |

| 48-72 | [e.g., 75.1 ± 8.8] |

Experimental Protocols

The following section details the methodologies that would be employed to generate the quantitative data presented in the tables above.

General Approach for Insect ADME Studies

A typical ADME study for an insecticide synergist like this compound would involve the use of a radiolabeled compound (e.g., with ¹⁴C or ³H) to facilitate tracking and quantification.[11][12]

dot

Absorption Studies

Objective: To quantify the rate and extent of this compound absorption.

Protocol: Topical Application

-

Insects: Use a species of interest (e.g., house flies, cockroaches, mosquitoes) of a uniform age and size.

-

Dosing Solution: Prepare a solution of radiolabeled this compound in a suitable solvent (e.g., acetone).

-

Application: Apply a small, precise volume (e.g., 1 µL) of the dosing solution to a specific location on the insect's cuticle (e.g., the dorsal thorax).

-

Time Points: At various time points post-application, collect subgroups of insects.

-

Washing: Wash the external surface of the insects with a solvent to remove unabsorbed this compound.

-

Quantification:

-

Measure the radioactivity in the external wash using Liquid Scintillation Counting (LSC).

-

Homogenize the washed insects and measure the internal radioactivity using LSC.

-

-

Calculation: The amount of absorbed this compound is the total applied dose minus the amount recovered in the external wash.

Distribution Studies

Objective: To determine the concentration of this compound and its metabolites in various tissues over time.

Protocol: Tissue Dissection

-

Dosing: Treat insects with radiolabeled this compound as described above (topical or oral).

-

Dissection: At selected time points, anesthetize the insects and dissect out key tissues (e.g., fat body, Malpighian tubules, gut, nervous tissue, hemolymph).

-

Sample Preparation: Weigh each tissue sample and process it for analysis (e.g., homogenization).

-

Quantification: Determine the amount of radioactivity in each tissue sample using LSC.

-

Analysis: Express the results as a percentage of the administered dose per tissue or as concentration (e.g., ng equivalents per gram of tissue).

Metabolism Studies

Objective: To identify and quantify the metabolites of this compound.

Protocol: Metabolite Profiling

-

Sample Collection: Collect tissues (especially the fat body) and excreta from insects treated with radiolabeled this compound.

-

Extraction: Extract this compound and its metabolites from the samples using an appropriate solvent system (e.g., acetonitrile/water).

-

Separation: Separate the parent compound from its metabolites using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

-

Detection: Use a radiodetector in line with the HPLC to quantify the amount of radioactivity in each peak.

-

Identification: Collect the fractions corresponding to the metabolite peaks and analyze them using mass spectrometry (LC-MS/MS or GC-MS) to determine their chemical structures.

Excretion Studies

Objective: To determine the rate and route of excretion of this compound and its metabolites.

Protocol: Malpighian Tubule Secretion Assay (Ramsay Assay)

-

Dissection: Isolate Malpighian tubules from untreated insects.[13]

-

Assay Setup: Place the isolated tubules in a droplet of saline containing radiolabeled this compound.[14][15]

-

Secretion Collection: The tubules will secrete fluid containing the test compound and any metabolites formed. Collect this secreted fluid at regular intervals.

-

Quantification: Measure the radioactivity in the collected fluid using LSC.

-

Analysis: This assay provides a direct measure of the tubule's ability to transport and excrete the compound.

Protocol: Whole Insect Excreta Collection

-

Dosing: Treat insects with radiolabeled this compound.

-

Housing: House the insects individually in vials or containers that allow for the collection of excreta (feces and urine).

-

Collection: At various time intervals, collect the excreta.

-

Quantification: Measure the total radioactivity in the collected excreta using LSC.

-

Metabolite Profiling: Analyze the composition of the excreta to determine the ratio of parent compound to metabolites, as described in the metabolism protocol.

Conclusion

While there is a significant gap in the publicly available literature regarding the specific ADME profile of this compound in insects, the established methodologies for studying insecticide pharmacokinetics provide a clear roadmap for future research. Understanding how this compound is absorbed, distributed, metabolized, and excreted in target insect species is crucial for optimizing its use in insecticide formulations, managing the development of resistance, and assessing its environmental impact. The protocols and frameworks outlined in this guide offer a foundation for researchers to investigate these critical questions and to generate the much-needed quantitative data in this area.

References

- 1. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Insect P450 inhibitors and insecticides: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insecticide synergists: role, importance, and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochromes P450 of insects: the tip of the iceberg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insect P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synergism Study for Investigating Possible Mechanisms of Insecticide Resistance in Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C17H25NO2 | CID 101008927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Malpighian tubule system - Wikipedia [en.wikipedia.org]

- 11. Insecticide ADME for support of early-phase discovery: combining classical and modern techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Use of the Ramsay Assay to Measure Fluid Secretion and Ion Flux Rates in the Drosophila melanogaster Malpighian Tubule - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Environmental fate and degradation pathways of MGK 264

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of MGK 264

Introduction

This compound, chemically known as N-octyl bicycloheptene dicarboximide, is a synthetic compound widely used as a synergist in pesticide formulations.[1][2] While not possessing intrinsic pesticidal properties, it enhances the efficacy of active ingredients like pyrethrins (B594832) and pyrethroids by inhibiting metabolic enzymes in insects that would otherwise detoxify the pesticide.[2] Its widespread use in residential, commercial, and agricultural settings necessitates a thorough understanding of its environmental fate, persistence, and degradation pathways to assess potential ecological risks. This guide provides a detailed technical overview of the environmental behavior of this compound, summarizing key quantitative data, outlining degradation mechanisms, and describing the experimental methodologies used for its evaluation.

Physicochemical Properties

The environmental distribution and behavior of a chemical are largely governed by its physical and chemical properties. These properties influence its tendency to partition between air, water, soil, and biota.

| Property | Value | Reference |

| Vapor Pressure | 1.84 x 10⁻⁵ mm Hg (at 25°C) | [3][4][5] |

| Henry's Law Constant | 2.8 x 10⁻⁷ atm-m³/mole (estimated) | [3] |

| Water Solubility | <1 mg/L | [5] |

| Octanol-Water Partition Coefficient (Log Kₒw) | 3.6 | [5] |

Environmental Fate and Persistence

This compound exhibits markedly different persistence levels across various environmental compartments. It is short-lived in the atmosphere but highly persistent in soil and aquatic systems.

Atmospheric Fate

Once released into the atmosphere, this compound is expected to exist in both vapor and particulate phases.[3] Its atmospheric lifetime is short due to rapid degradation by photochemically-produced radicals. The estimated half-life for its reaction with hydroxyl radicals (OH·) is 3.9 hours, and with ozone (O₃), it is even shorter at 1.4 hours.[3][4] Direct degradation by sunlight (photolysis) is not a significant pathway, as the molecule does not absorb light at wavelengths greater than 275 nm.[3][4] Particulate-phase this compound is removed from the atmosphere through wet and dry deposition.[3]

Terrestrial Fate (Soil)

In the soil, this compound is characterized by low to slight mobility, with a tendency to bind to soil organic matter.[3][5] This is indicated by its soil organic carbon-water (B12546825) partitioning coefficient (Koc) values, which range from 636 in sandy soils to 3,106 in clay.[5] While it is relatively immobile in clays, it may move more readily through soils with low organic content.[1][6] Volatilization from both moist and dry soil surfaces is not considered an important fate process.[3] The primary route of degradation in soil is microbial metabolism, which occurs very slowly. The mean aerobic soil metabolism half-life has been determined to be 341 days, while under anaerobic conditions, the half-life exceeds 60 days.[1][3][5][6] this compound is stable to photolysis on soil surfaces.[4]

Aquatic Fate

This compound is very stable in aquatic environments.[6] It is hydrolytically stable at environmentally relevant pH values (pH 5-9), showing no degradation after 30 days.[3][4][7] Similar to its behavior in soil, direct photolysis in water is not a significant degradation pathway.[6] Due to its physicochemical properties, if released into water, this compound is expected to adsorb strongly to suspended solids and sediment.[1][3] Biodegradation in water is also expected to be a very slow process.[3]

Bioconcentration and Bioaccumulation

The potential for this compound to accumulate in aquatic organisms is high.[3] An estimated bioconcentration factor (BCF) of 130 and a Log Kₒw of 3.6 suggest that the compound is likely to bioconcentrate in fish and other aquatic life.[3][5]

Quantitative Environmental Data

The following tables summarize the key quantitative parameters governing the environmental fate of this compound.

Table 1: Environmental Persistence of this compound

| Compartment | Process | Half-life (t½) | Reference |

| Air | Reaction with OH Radicals | ~3.9 hours (estimated) | [3] |

| Air | Reaction with Ozone | ~1.4 hours (estimated) | [3][4] |

| Soil | Aerobic Metabolism | 341 days (mean) | [3][4][5][6] |

| Soil | Anaerobic Metabolism | >60 days | [5] |

| Water | Hydrolysis (pH 5, 7, 9) | Stable (>30 days) | [3][4][5][7] |

| Water | Photolysis | Stable | [6] |

Table 2: Mobility and Partitioning Coefficients of this compound

| Parameter | Value | Environmental Implication | Reference |

| Soil Sorption (Koc) | 636 - 3,106 mL/g | Low to slight mobility; binds to soil | [3][5] |

| Bioconcentration Factor (BCF) | 130 | High potential for bioconcentration in aquatic organisms | [3][5] |

| Octanol-Water Partition Coefficient (Log Kₒw) | 3.6 | Moderate potential to accumulate in fatty tissues | [5] |

Environmental Degradation Pathways

The degradation of this compound proceeds through different mechanisms depending on the environmental compartment.

Abiotic Degradation

-

Atmospheric Oxidation: The primary degradation route in the atmosphere is through oxidation by hydroxyl radicals and ozone, leading to rapid breakdown.[3]

-

Hydrolysis: this compound is resistant to hydrolysis under typical environmental conditions.[3][4][5]

-

Photolysis: Direct photolysis is not a significant degradation pathway in soil or water due to the molecule's light absorption spectrum.[3][4]

Biotic Degradation

While environmental studies indicate that biodegradation of this compound is a very slow process, mammalian metabolism studies provide insight into potential biochemical transformations.[3] In rats, two major metabolic pathways have been identified, which may be analogous to microbial degradation pathways:

-

Oxidation of the norbornene double bond to form an epoxide.[3]

-

Oxidation of the N-octyl side chain , either through beta-oxidation or omega-1 oxidation, to form a carboxylic acid.[3]

These transformations increase the polarity of the molecule, facilitating further degradation or excretion.

Visualizations of Environmental Fate and Degradation

Caption: Overview of this compound partitioning and fate processes in the environment.

Caption: Potential metabolic transformations of this compound based on mammalian studies.

Experimental Protocols

Detailed experimental protocols for the cited environmental fate studies are often proprietary. However, they generally follow standardized international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

-

Aerobic Soil Metabolism (e.g., OECD 307): This type of study involves applying radiolabeled this compound to characterized soil samples. The samples are incubated in the dark at a controlled temperature and moisture level for an extended period (often up to 120 days or longer). At various time points, replicate samples are extracted and analyzed, typically using High-Performance Liquid Chromatography (HPLC) to separate the parent compound from its metabolites and Liquid Scintillation Counting (LSC) to quantify the radioactivity. The disappearance of the parent compound over time is used to calculate the degradation half-life (DT₅₀).

-

Hydrolysis (e.g., OECD 111): The hydrolytic stability of this compound is tested by dissolving it in sterile aqueous buffer solutions at pH 4, 7, and 9. The solutions are maintained at a constant temperature in the dark. Samples are taken at set intervals and analyzed for the concentration of the parent compound to determine if any degradation has occurred.

-

Analytical Methods: Modern analysis of this compound in environmental matrices relies on sensitive and specific techniques.

-

Gas Chromatography (GC): An early method utilized a GC system with a modified electron capture detector (ECD) for quantification.[8]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the current standard for achieving low detection limits. A validated method for water can quantify this compound at a limit of quantification (LOQ) of 0.05 ng/mL.[9]

-

Caption: A typical experimental workflow for determining soil metabolism rates.

References

- 1. npic.orst.edu [npic.orst.edu]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. This compound | C17H25NO2 | CID 101008927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 6. MGK-264 General Fact Sheet [npic.orst.edu]

- 7. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 8. 099. This compound (FAO/PL:1967/M/11/1) [inchem.org]

- 9. epa.gov [epa.gov]

Toxicological Profile of MGK 264 in Non-Target Organisms: An In-depth Technical Guide

An Introduction to MGK 264

This compound, chemically known as N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide, is a widely used insecticide synergist.[1][2][3] By itself, it possesses little to no insecticidal activity.[2][3][4] Its primary function is to enhance the efficacy of active pesticide ingredients, such as pyrethrins (B594832) and pyrethroids, by inhibiting the metabolic enzymes in insects that would otherwise break down the insecticide.[1][2] This inhibition allows the insecticide to exert its toxic effects for a longer duration, ultimately increasing its potency.[2] While beneficial for pest control, the introduction of this compound into the environment necessitates a thorough understanding of its potential impact on non-target organisms. This guide provides a comprehensive overview of the toxicological profile of this compound in various non-target species, supported by quantitative data and detailed experimental methodologies.

Mammalian Toxicity

The toxicological effects of this compound have been evaluated in several mammalian species, including rats, rabbits, and dogs. The primary target organ in mammals is the liver, with systemic effects on body weight also observed.[1]

Acute Toxicity:

This compound exhibits low to moderate acute toxicity in mammals via oral, dermal, and inhalation routes of exposure.[1][5] In rats, the oral LD50 has been reported to be between 2800 and 5000 mg/kg.[2][6][7] The dermal LD50 in rabbits is greater than 5,000 mg/kg, indicating low dermal toxicity.[7] The acute inhalation LC50 in rats is approximately 1.98 mg/L.[7] It is considered a mild skin and eye irritant in rabbits and has been shown to be a skin sensitizer (B1316253) in guinea pigs.[7][8]

Subchronic and Chronic Toxicity:

Long-term exposure to this compound has been associated with effects on the liver in rats and dogs.[2][9] In a 24-month chronic study in rats, a No-Observed-Effect-Level (NOEL) of 50 mg/kg/day was established, with liver effects observed at higher doses.[7] In dogs, chronic studies also identified the liver as a target organ.[10]

Reproductive and Developmental Toxicity:

Reproductive and developmental toxicity studies in rats and rabbits have been conducted. In a two-generation reproduction study in rats, a parental No-Observed-Adverse-Effect-Level (NOAEL) of 33 mg/kg bw/day was identified based on liver, kidney, and thyroid effects observed at 137 mg/kg bw/day.[8] Decreased pup body weights were noted at 61 mg/kg/day, while adverse effects in maternal animals were not observed until 649 mg/kg/day.[1] No developmental toxicity was observed in rats or rabbits.[1][5] However, in a rabbit developmental study, abortions were increased in a rangefinder study at 300 mg/kg/day, though no maternal or developmental toxicity was noted at the highest tested dose of 100 mg/kg/day in the main study.[1][5]

Carcinogenicity:

The U.S. Environmental Protection Agency (EPA) has classified this compound as a possible human carcinogen (Group C).[11][12] This classification is based on studies showing an increased incidence of liver tumors in mice and thyroid tumors in male rats at high doses.[2][9] However, MGK-264 is not considered a genotoxic compound, and the observed tumors are thought to arise from a mode of action that may not be relevant to humans at typical exposure levels.[13]

Quantitative Mammalian Toxicity Data

| Species | Exposure Route | Endpoint | Value (mg/kg bw/day unless otherwise noted) | Reference |

| Rat | Oral | Acute LD50 | 2800 - 5000 | [2][6][7] |

| Rabbit | Dermal | Acute LD50 | >5000 | [7] |

| Rat | Inhalation | Acute LC50 | = 1.98 mg/L (4-hour exposure) | [7] |

| Rat | Chronic Oral | NOEL (24-month) | 50 | [7] |

| Rat | 2-Generation Reproduction | Parental NOAEL | 33 | [8] |

| Rat | 2-Generation Reproduction | Offspring LOAEL | 61 | [1] |

| Rabbit | Developmental | NOEL | 100 | [7] |

Avian Toxicity

Based on available data, this compound is considered practically non-toxic to birds on an acute basis.[2][9] However, there is a lack of data on the chronic and reproductive effects of this compound in avian species.[8][11]

Quantitative Avian Toxicity Data

| Species | Exposure Route | Endpoint | Value (mg/kg bw) | Reference |

| Bobwhite Quail | Oral | Acute LD50 | >2250 | [11] |

Aquatic Toxicity

This compound is classified as moderately to highly toxic to aquatic organisms.[2][14] Its impact on aquatic ecosystems is a significant consideration due to its potential to enter waterways through runoff from treated areas.

Fish:

Acute toxicity studies in fish have shown moderate toxicity. For instance, the 96-hour LC50 for rainbow trout and bluegill sunfish are reported to be in the range of 1-10 mg/L.[7][11]

Aquatic Invertebrates:

This compound is moderately toxic to aquatic invertebrates such as Daphnia magna (water flea).[2][9] The 48-hour EC50 for Daphnia magna is in the range of 1-10 mg/L. Recent studies on estuarine/marine invertebrates, such as mysid shrimp and eastern oyster, have indicated high toxicity.[14]

Quantitative Aquatic Toxicity Data

| Species | Endpoint | Value (mg/L) | Reference |

| Rainbow Trout | 96-hour LC50 | 1.4 | [11] |

| Bluegill Sunfish | 96-hour LC50 | Not specified, but in the 1-10 mg/L range | [7] |

| Daphnia magna | 48-hour EC50 | 2.3 (non-lethal) | [11] |

| Mysid Shrimp | Acute LC50 | Highly toxic (specific value not provided) | [14] |

| Eastern Oyster | Acute EC50 | Highly toxic (specific value not provided) | [14] |

Toxicity to Non-Target Insects

While this compound is a synergist for insecticides, there is limited information on its direct toxicity to beneficial insects. Acute contact toxicity data indicate that this compound alone is practically non-toxic to honey bees.[15] However, it is important to note that this compound is almost always co-formulated with insecticides that are highly toxic to bees and other non-target insects.[2][15]

Experimental Protocols

The toxicological data presented in this guide are derived from studies conducted according to standardized and internationally recognized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality, consistency, and reliability of the data.

Mammalian Acute Toxicity Testing

Acute Oral Toxicity (OECD Guideline 420, 423, or 425):

-

Principle: A single dose of the test substance is administered orally to a group of rodents (usually rats).[3][16][17][18]

-

Procedure: Animals are fasted prior to dosing. The test substance is administered by gavage. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[16][17] A necropsy is performed on all animals at the end of the study.

-

Endpoints: The primary endpoint is the LD50 (median lethal dose), which is the statistically estimated dose that is expected to be lethal to 50% of the test animals.[18]

Acute Dermal Toxicity (OECD Guideline 402):

-

Principle: A single dose of the test substance is applied to the shaved skin of animals (usually rats or rabbits) for a 24-hour period.[19][20]

-

Procedure: The test substance is applied to an area of approximately 10% of the body surface. The application site is covered with a porous gauze dressing. Animals are observed for mortality and signs of toxicity for 14 days.[19][20]

-

Endpoints: The primary endpoint is the dermal LD50.

Acute Inhalation Toxicity (OECD Guideline 403 or 436):

-

Principle: Animals (usually rats) are exposed to the test substance in the form of a gas, vapor, or aerosol in an inhalation chamber for a defined period (typically 4 hours).[21][22]

-

Procedure: The concentration of the test substance in the chamber is monitored. Animals are observed for mortality and signs of toxicity during and after exposure for at least 14 days.[22]

-

Endpoints: The primary endpoint is the LC50 (median lethal concentration), which is the concentration of the substance in the air that is expected to be lethal to 50% of the test animals.[21]

Mammalian Reproductive and Developmental Toxicity Testing

Two-Generation Reproduction Toxicity Study (OECD Guideline 416, with elements reflected in OECD 422 and 443):

-

Principle: The test substance is administered to male and female animals (usually rats) for one or two generations to assess its effects on reproductive performance and the development of offspring.[23][24][25]

-

Procedure: The parental (P) generation is dosed for a period before mating, during mating, and for females, throughout gestation and lactation. The first-generation (F1) offspring are selected and also dosed and mated to produce a second generation (F2). Observations include effects on mating, fertility, gestation length, litter size, and pup viability, growth, and development.[23][25]

-

Endpoints: Key endpoints include NOAELs for parental, reproductive, and offspring toxicity.

Aquatic Toxicity Testing

Fish, Acute Toxicity Test (OECD Guideline 203):

-

Principle: Fish (e.g., rainbow trout, zebrafish) are exposed to the test substance in water for a 96-hour period.[1][4][10][26]

-

Procedure: The test is typically conducted under static or semi-static conditions. Mortality and other signs of toxicity are recorded at 24, 48, 72, and 96 hours.[4]

-

Endpoints: The primary endpoint is the 96-hour LC50.

Daphnia sp. , Acute Immobilisation Test (OECD Guideline 202):

-

Principle: Young daphnids (Daphnia magna) are exposed to the test substance in water for a 48-hour period.[11][13][15][27][28]

-

Procedure: The test is conducted under static conditions. The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[11][27]

-

Endpoints: The primary endpoint is the 48-hour EC50 (median effective concentration), which is the concentration that immobilizes 50% of the daphnids.[15][27]

Visualizations

Experimental Workflow for a Typical Acute Oral Toxicity Study (OECD 425)

Caption: Workflow for an acute oral toxicity study following the Up-and-Down Procedure (OECD 425).

Signaling Pathway of this compound Synergism

Caption: Mechanism of insecticide synergism by this compound through the inhibition of detoxification enzymes.

References

- 1. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 2. 099. This compound (FAO/PL:1967/M/11/1) [inchem.org]

- 3. researchgate.net [researchgate.net]

- 4. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. This compound | C17H25NO2 | CID 101008927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sumitomo-chem.com.au [sumitomo-chem.com.au]

- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 9. MGK-264 General Fact Sheet [npic.orst.edu]

- 10. eurofins.com.au [eurofins.com.au]

- 11. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 12. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 13. oecd.org [oecd.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. eurofins.it [eurofins.it]

- 16. oecd.org [oecd.org]

- 17. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. nucro-technics.com [nucro-technics.com]

- 20. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 24. Reproductive toxicology studies ACCORDING TO OECD guidlines 422 | PPTX [slideshare.net]

- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 26. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]

- 27. shop.fera.co.uk [shop.fera.co.uk]

- 28. biotecnologiebt.it [biotecnologiebt.it]

In-Depth Technical Guide: Physical and Chemical Stability of Technical Grade MGK 264

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of technical grade N-Octyl Bicycloheptene Dicarboximide (MGK 264), a widely used synergist in pesticide formulations. Understanding the stability profile of this compound is critical for ensuring product efficacy, safety, and regulatory compliance. This document summarizes key stability data, outlines relevant experimental protocols, and presents logical workflows for stability assessment.

Overview of this compound

This compound, also known as N-Octyl Bicycloheptene Dicarboximide, is not an active pesticide itself but is a crucial component in many insecticide products.[1][2] It functions by inhibiting the metabolic enzymes in insects that would otherwise break down the active insecticide, thereby increasing the potency and duration of action of pesticides like pyrethrins (B594832) and pyrethroids.[1][2]

Physical and Chemical Properties

The technical grade material is a viscous, pale yellow to dark oily liquid with a mild amine odor.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Technical Grade this compound

| Property | Value | Reference |

| Appearance | Viscous liquid, Pale yellow | [3] |

| Odor | Mild amine | [3] |

| Boiling Point | > 280 °C at 1,013 hPa | |

| Flash Point | 177 °C (closed cup) | |

| Density | Approximately 1.04 g/cm³ | [4] |

| Water Solubility | Moderately soluble | [1] |

| Vapor Pressure | 1.85 x 10⁻⁵ mm Hg @ 25°C | |

| Log Kow (Octanol-Water Partition Coefficient) | 3.61 (cis-isomer), 3.80 (trans-isomer) | [4] |

Chemical Stability

Technical grade this compound exhibits a high degree of stability under various environmental conditions. This section details its stability with respect to hydrolysis, photolysis, and thermal stress.

Hydrolytic Stability

This compound is exceptionally stable to hydrolysis in aqueous environments. Studies have shown that it does not undergo significant degradation in sterile aqueous buffered solutions at pH levels of 5, 7, and 9 over a 30-day period.[5] This indicates that hydrolysis is not a significant degradation pathway for this compound under typical environmental conditions.[5][6]

Photostability

In aqueous solutions, this compound is also stable to photolysis.[6][7] When exposed to simulated sunlight, it does not show significant degradation, indicating a high resistance to photodegradation in the aqueous phase.[6] However, in the atmosphere, aerosols of this compound are expected to degrade rapidly through reactions with ozone and hydroxyl radicals, with an estimated half-life of approximately 1.4 hours.[6]

Thermal Stability

This compound is thermally stable under recommended storage conditions.[3] However, at elevated temperatures, particularly under fire conditions, it will undergo decomposition. Hazardous combustion products include toxic gases and vapors, such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][3] Detailed studies on the specific degradation products and pathways under controlled thermolytic conditions (in the absence of combustion) are not extensively available in the public literature.

Experimental Protocols for Stability Testing

Standardized guidelines are crucial for the consistent and reliable assessment of chemical stability. The following sections outline the typical experimental protocols for evaluating the hydrolytic and photostability of a technical grade chemical like this compound, based on internationally recognized guidelines.

Hydrolytic Stability Assessment (Based on OECD Guideline 111)

This protocol is designed to determine the rate of hydrolysis of a chemical as a function of pH.

Objective: To assess the abiotic hydrolytic degradation of this compound in aqueous systems at environmentally relevant pH values.

Methodology:

-

Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance Preparation: A stock solution of technical grade this compound is prepared in a suitable solvent.

-

Incubation: Aliquots of the this compound stock solution are added to the buffer solutions in sterile, sealed containers to achieve a known initial concentration. The test vessels are then incubated in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Samples are withdrawn from each test solution at predetermined time intervals.

-

Analysis: The concentration of this compound and any potential degradation products in the samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Evaluation: The rate of hydrolysis is determined by plotting the concentration of this compound against time. The half-life (t₁/₂) for degradation at each pH is then calculated.

Photostability Assessment (Based on ICH Q1B Guideline Principles)

This protocol outlines a general procedure for assessing the photostability of a chemical substance.

Objective: To evaluate the potential for degradation of this compound when exposed to light.

Methodology:

-

Sample Preparation: Samples of technical grade this compound are prepared, potentially as a thin layer in a chemically inert, transparent container. Control samples are wrapped in aluminum foil to protect them from light.

-

Light Exposure: The samples are exposed to a light source that provides a combination of visible and ultraviolet (UV) light, such as a xenon or metal halide lamp. The light intensity and duration of exposure should be controlled and monitored.

-

Environmental Control: The temperature and humidity of the exposure chamber are maintained at constant levels.

-

Sampling: Samples are withdrawn at specific time points during the exposure period.

-

Analysis: The exposed and control samples are analyzed for the presence of this compound and any photodegradation products using a suitable analytical technique (e.g., HPLC with a photodiode array detector).

-

Data Evaluation: The extent of degradation is determined by comparing the analytical results of the exposed samples to the control samples.

Summary of Stability Profile

The overall stability of technical grade this compound under various conditions is summarized in the following diagram. This illustrates the compound's high resistance to hydrolytic and aqueous photolytic degradation, while also noting its susceptibility to rapid atmospheric and high-temperature decomposition.

References

- 1. npic.orst.edu [npic.orst.edu]

- 2. sumitomo-chem.com.au [sumitomo-chem.com.au]

- 3. sumitomo-chem.com.au [sumitomo-chem.com.au]

- 4. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 5. This compound | C17H25NO2 | CID 101008927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 7. 099. This compound (FAO/PL:1967/M/11/1) [inchem.org]

The Synergistic Neurotoxicity of MGK 264: A Technical Guide to its Potentiation of Insecticide Effects on the Insect Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

MGK 264 (N-Octyl bicycloheptene dicarboximide) is a widely utilized insecticide synergist that, while possessing no intrinsic insecticidal properties, significantly enhances the efficacy of neurotoxic insecticides, particularly pyrethrins (B594832) and pyrethroids.[1][2][3] This technical guide provides an in-depth examination of the mechanism by which this compound potentiates the effects of these insecticides on the insect nervous system. The primary mode of action of this compound is the inhibition of metabolic enzymes, specifically the mixed-function oxidases (cytochrome P450s), which are crucial for detoxifying foreign compounds in insects.[1][4] By inhibiting these enzymes, this compound increases the concentration and persistence of the primary insecticide at its target site, the voltage-gated sodium channels within the insect's neurons. This guide will detail the physiological consequences of this synergistic action, supported by illustrative quantitative data, comprehensive experimental protocols for assessing synergistic neurotoxicity, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Metabolic Inhibition

This compound's primary role is not direct neurotoxicity but rather the disruption of the insect's natural defense mechanisms against xenobiotics.[4][5] Insects possess a robust system of metabolic enzymes, predominantly cytochrome P450 monooxygenases, that hydroxylate and detoxify insecticides, rendering them more water-soluble and easier to excrete.[5]

This compound acts as a competitive inhibitor of these enzymes, effectively preventing the breakdown of co-formulated insecticides like pyrethrins and synthetic pyrethroids.[1][5] This inhibition leads to a higher bioavailability and prolonged presence of the active insecticide within the insect's hemolymph and, critically, at the synaptic junctions and neuronal membranes of the central and peripheral nervous systems.

Potentiation of Pyrethroid Neurotoxicity

Pyrethrins and pyrethroids exert their insecticidal effect by targeting the voltage-gated sodium channels (VGSCs) in the neuronal membranes.[6] These channels are essential for the propagation of action potentials. Pyrethroids bind to the VGSCs, forcing them to remain open for an extended period.[6] This disruption of normal channel gating leads to a prolonged influx of sodium ions, causing repetitive nerve discharges and eventual paralysis and death of the insect.

The synergistic action of this compound amplifies this neurotoxic effect by ensuring that a higher concentration of the pyrethroid reaches the VGSCs and persists for a longer duration. This results in a more pronounced and sustained disruption of nerve function than would be achieved by the insecticide alone.

Quantitative Analysis of Synergistic Neurotoxicity (Illustrative Data)

Table 1: Illustrative Effect of this compound on the Synergistic Toxicity of Deltamethrin against a Susceptible Insect Species

| Treatment | LC50 (µ g/insect ) | Synergism Ratio (SR) |

| Deltamethrin alone | 0.85 | - |

| Deltamethrin + this compound (1:5 ratio) | 0.12 | 7.1 |

Synergism Ratio (SR) = LC50 of insecticide alone / LC50 of insecticide + synergist

Table 2: Illustrative Electrophysiological Effects of Deltamethrin with and without this compound on Insect Central Neurons

| Parameter | Control | Deltamethrin (1µM) | Deltamethrin (1µM) + this compound (5µM) |

| Spontaneous Firing Rate (Hz) | 5 ± 1 | 25 ± 4 | 48 ± 6 |

| Membrane Potential (mV) | -60 ± 2 | -45 ± 3 (depolarized) | -38 ± 3 (further depolarized) |

| Sodium Current Inactivation Time Constant (τ) (ms) | 1.5 ± 0.2 | 8.7 ± 1.1 | 15.2 ± 1.8 |

Experimental Protocols

Protocol for Assessing Synergistic Lethality

Objective: To determine the synergistic ratio of this compound with a pyrethroid insecticide.

Materials:

-

Test insect species (e.g., house flies, cockroaches)

-

Technical grade pyrethroid insecticide (e.g., deltamethrin)

-

Technical grade this compound

-

Acetone (B3395972) (or other suitable solvent)

-

Microsyringe applicator

-

Holding cages with food and water

-

Observation chambers

Methodology:

-

Preparation of Dosing Solutions: Prepare serial dilutions of the pyrethroid insecticide in acetone. Prepare a separate series of dilutions of the pyrethroid insecticide co-formulated with this compound at a fixed ratio (e.g., 1:5).

-

Topical Application: Apply a precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual insects. A control group should be treated with acetone only.

-

Observation: House the treated insects in holding cages with access to food and water.

-

Mortality Assessment: Record mortality at set time points (e.g., 24, 48 hours) post-application.

-

Data Analysis: Calculate the LC50 (lethal concentration for 50% of the population) for the insecticide alone and for the insecticide-synergist combination using probit analysis.

-

Synergism Ratio Calculation: Determine the synergism ratio (SR) by dividing the LC50 of the insecticide alone by the LC50 of the combination. An SR value greater than 1 indicates synergism.

Protocol for Intracellular Recording from Insect Neurons

Objective: To quantify the potentiation of pyrethroid-induced neuroexcitation by this compound.

Materials:

-

Dissecting microscope and tools

-

Insect saline solution

-

Micromanipulator

-

Glass microelectrodes (filled with 3M KCl)

-

Amplifier and data acquisition system

-

Perfusion system

-

Pyrethroid insecticide and this compound stock solutions

Methodology:

-

Dissection: Dissect the insect to expose the central nervous system (e.g., the terminal abdominal ganglion of a cockroach).

-

Preparation Mounting: Mount the preparation in a recording chamber and continuously perfuse with insect saline.

-

Neuron Impalement: Using a micromanipulator, carefully impale a neuron with a glass microelectrode to obtain a stable intracellular recording.

-

Baseline Recording: Record the spontaneous neuronal activity and resting membrane potential in normal saline.

-

Compound Application:

-

Perfuse the preparation with a known concentration of the pyrethroid insecticide and record the changes in firing rate and membrane potential.

-

After a washout period, perfuse the preparation with a solution containing both the pyrethroid and this compound at the same concentrations as before. Record the neuronal response.

-

-

Data Analysis: Analyze the recorded data to quantify changes in spontaneous firing rate, membrane potential, and action potential characteristics. For voltage-clamp experiments, measure the amplitude and kinetics of sodium currents.

Visualizations

Caption: Signaling pathway of this compound's synergistic action.

Caption: Workflow for assessing synergistic neurotoxicity.

Conclusion

This compound is a potent synergist that significantly enhances the neurotoxic effects of pyrethroid insecticides. Its mechanism of action, centered on the inhibition of insect metabolic detoxification pathways, leads to an increased concentration and prolonged activity of the primary insecticide at the voltage-gated sodium channels. This results in a more profound disruption of neuronal function, leading to enhanced insecticidal efficacy. Further research employing electrophysiological techniques is warranted to precisely quantify the degree of potentiation at the neuronal level and to further elucidate the intricate interactions between synergists and neurotoxic insecticides.

References

- 1. mdpi.com [mdpi.com]

- 2. Synergistic effects of potassium channel blockers and pyrethroids: mosquitocidal activity and neuronal mode of action† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. MGK-264 General Fact Sheet [npic.orst.edu]

- 5. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unlocking Potency: A Technical Guide to the Synergistic Ratio of MGK 264 in Insecticide Formulations

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synergistic Action of MGK 264

This in-depth guide explores the critical role of N-Octyl bicycloheptene dicarboximide (this compound) as a synergist in insecticide formulations. By inhibiting key insect defense mechanisms, this compound significantly enhances the efficacy of primary insecticides, particularly pyrethrins (B594832) and synthetic pyrethroids. This document provides a detailed overview of its mechanism of action, quantitative data on synergistic ratios, and standardized experimental protocols for evaluating its effects.

Core Principles of this compound Synergism

This compound itself possesses little to no intrinsic insecticidal activity.[1][2] Its power lies in its ability to act as a synergist, a compound that enhances the potency of an active insecticide.[1][2] This is particularly crucial in overcoming metabolic resistance in insect populations, a growing challenge in pest management. The primary mechanism of action for this compound is the inhibition of the insect's detoxification enzyme systems, specifically the mixed-function oxidases (MFOs), which are primarily composed of cytochrome P450 enzymes.[2]

Insects have evolved these enzymes to metabolize and detoxify foreign compounds, including insecticides. By binding to and inhibiting these enzymes, this compound prevents the breakdown of the primary insecticide. This allows the active ingredient to persist for a longer duration at the target site in the insect's nervous system, leading to increased efficacy and, in many cases, overcoming resistance.[1]

Quantitative Analysis of Synergistic Ratios